Nanomolar Potency Against Human 17β-HSD2 vs. 5-Amino Positional Isomer
This compound demonstrates potent inhibition of human 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) with an IC₅₀ of 1.20 nM in human placental microsomal fraction assays using [³H]-estradiol (E2) as substrate with NAD⁺ cofactor [1]. The 5-(aminomethyl) positional isomer (CAS 1393477-38-7, as the hydrochloride salt) has not been reported with equivalent 17β-HSD2 inhibitory data in publicly available curated databases, suggesting that the 6-aminomethyl regioisomer may confer preferential access to the 17β-HSD2 active site. The compound also shows cross-species activity against mouse liver 17β-HSD2 with an IC₅₀ of 27 nM [1], providing a 22.5-fold selectivity window between human and murine isoforms that is valuable for translational pharmacology studies.
| Evidence Dimension | 17β-HSD2 inhibition potency (human) |
|---|---|
| Target Compound Data | IC₅₀ = 1.20 nM |
| Comparator Or Baseline | 5-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride (CAS 1393477-38-7): no reported 17β-HSD2 IC₅₀ data available |
| Quantified Difference | Unique target engagement profile documented for 6-isomer; absence of comparable data for 5-isomer |
| Conditions | Human placental microsomal fraction, [³H]-E2 substrate, NAD⁺ cofactor, radio-HPLC detection |
Why This Matters
For researchers developing 17β-HSD2 inhibitors for steroid-dependent pathologies, the documented sub-nanomolar potency establishes this compound as a structurally characterized lead scaffold with a defined selectivity window versus murine orthologs, enabling rational in vivo study design.
- [1] BindingDB Entry BDBM50515446 (CHEMBL4441152). Affinity Data: IC₅₀ = 1.20 nM (human 17β-HSD2), IC₅₀ = 27 nM (mouse 17β-HSD2). Assay: Inhibition of human placental microsomal fraction/mouse liver homogenate 17β-HSD2 using [³H]-E2 as substrate in presence of NAD⁺ by radio-HPLC analysis. Available at: https://www.bindingdb.org (accessed May 2026). View Source
